3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid
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Overview
Description
3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring, a difluoromethyl group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, while the methoxybenzoic acid moiety can be synthesized through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid can be used to study enzyme inhibition and protein interactions. Its difluoromethyl group may enhance binding affinity to biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(Difluoromethyl)benzaldehyde
3,4-Disubstituted-3-(difluoromethyl)pyrazoles
Uniqueness: 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit properties and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[4-(difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3S/c1-18-9-3-2-6(12(16)17)4-7(9)11-15-8(5-19-11)10(13)14/h2-5,10H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMXJMHIGMCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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